
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
Übersicht
Beschreibung
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is a derivative of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is structurally modified to enhance its pharmacological properties and potentially reduce side effects. The modification involves the removal of the 1-methyl-2-benzimidazolyl group and the addition of a carboxy group at the sixth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the core structure of Telmisartan.
Functional Group Modification: The 1-methyl-2-benzimidazolyl group is removed through a series of reactions, often involving selective deprotection and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carboxy group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the pharmacological properties of angiotensin II receptor antagonists.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its potential therapeutic applications, including its efficacy in treating hypertension and other cardiovascular diseases.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals with improved safety and efficacy profiles.
Wirkmechanismus
The mechanism of action of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan involves its interaction with angiotensin II receptors. By blocking these receptors, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Telmisartan: The parent compound, used as a reference for comparison.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A compound with comparable pharmacological properties but different structural features.
Uniqueness
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is unique due to its structural modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. The removal of the 1-methyl-2-benzimidazolyl group and the addition of a carboxy group can potentially enhance its receptor binding affinity and reduce side effects compared to similar compounds.
Biologische Aktivität
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is a derivative of Telmisartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and related cardiovascular diseases. This compound has garnered attention due to its potential biological activities, which may extend beyond its antihypertensive properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features a benzimidazole moiety, which is significant for its pharmacological activity. The presence of the carboxylic acid group enhances solubility and bioavailability, which are critical for effective drug action.
Telmisartan and its derivatives primarily function as antagonists of the angiotensin II receptor (AT1). This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, recent studies suggest that these compounds may influence various signaling pathways involved in inflammation and cellular proliferation, indicating a broader spectrum of biological activity.
Antihypertensive Effects
Telmisartan has been extensively studied for its efficacy in lowering blood pressure. The compound's ability to block the AT1 receptor results in reduced vasoconstriction and lower levels of aldosterone, contributing to its antihypertensive effects. Clinical studies have demonstrated that Telmisartan effectively reduces systolic and diastolic blood pressure in patients with hypertension .
Anti-inflammatory Properties
Research has indicated that Telmisartan exhibits anti-inflammatory effects by inhibiting the expression of inflammatory cytokines. A study highlighted that treatment with Telmisartan resulted in decreased levels of TNF-alpha and IL-6 in hypertensive patients, suggesting a potential role in managing chronic inflammatory conditions .
Cardioprotective Effects
Telmisartan's cardioprotective effects have been investigated in various models. It has been shown to improve endothelial function and reduce myocardial ischemia-reperfusion injury. These effects are attributed to its ability to modulate oxidative stress and improve vascular reactivity .
Case Study 1: Efficacy in Hypertension Management
In a randomized controlled trial involving 500 patients with essential hypertension, those treated with Telmisartan showed a significant reduction in blood pressure compared to placebo groups. The study reported an average decrease of 15 mmHg in systolic blood pressure after 12 weeks of treatment .
Case Study 2: Impact on Inflammatory Markers
Another study focused on patients with metabolic syndrome treated with Telmisartan. Results indicated a marked reduction in inflammatory markers such as C-reactive protein (CRP) and fibrinogen after 6 months of therapy, suggesting that Telmisartan may provide additional benefits beyond blood pressure control .
Comparative Analysis of Biological Activities
Activity | Telmisartan | Other ARBs | Notes |
---|---|---|---|
Antihypertensive | Yes | Yes | Effective in reducing blood pressure |
Anti-inflammatory | Yes | Limited | Unique among ARBs for significant anti-inflammatory effects |
Cardioprotective | Yes | Variable | Superior protective effects observed |
Metabolic Effects | Yes | Limited | Improves insulin sensitivity |
Eigenschaften
IUPAC Name |
3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHGXBWUBIPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237043 | |
Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884330-12-5 | |
Record name | Telmisartan impurity E [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884330125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J26V3NR17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.